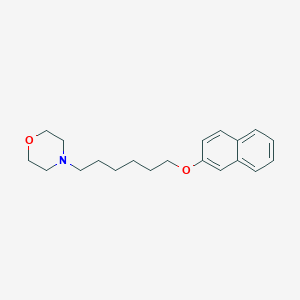

4-(6-Naphthalen-2-yloxyhexyl)morpholine

Description

4-(6-Naphthalen-2-yloxyhexyl)morpholine is a morpholine derivative characterized by a naphthalen-2-yloxy group connected via a six-carbon alkyl chain to the morpholine ring. This structure combines the aromatic π-system of naphthalene with the polar, nitrogen-containing morpholine moiety.

Properties

CAS No. |

5366-42-7 |

|---|---|

Molecular Formula |

C20H27NO2 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

4-(6-naphthalen-2-yloxyhexyl)morpholine |

InChI |

InChI=1S/C20H27NO2/c1(5-11-21-12-15-22-16-13-21)2-6-14-23-20-10-9-18-7-3-4-8-19(18)17-20/h3-4,7-10,17H,1-2,5-6,11-16H2 |

InChI Key |

KKJSEDWYDOTNRZ-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCCCCCOC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1COCCN1CCCCCCOC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

The following table summarizes critical structural differences between 4-(6-Naphthalen-2-yloxyhexyl)morpholine and analogous compounds:

Functional Implications

Linker Length and Flexibility :

- The hexyl chain in the target compound likely increases lipophilicity compared to shorter linkers (e.g., propane-1-one in the Naproxen derivative). This could enhance membrane permeability in biological systems .

- In catalytic applications, longer linkers may improve substrate binding. For example, 4-(6-methoxynaphthalen-2-yl)morpholine (50a) achieved a 63% yield in oxidative cleavage, suggesting substituent position and linker absence influence reactivity .

Functional Group Effects: The ether group in the target compound vs. the ketone in 2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one alters electronic properties. Methoxy substituents (as in 50a) introduce electron-donating effects, whereas naphthalen-1-yl (49a) lacks such groups, affecting electronic density and steric bulk .

Substituent Position :

- Naphthalen-1-yl (49a) vs. naphthalen-2-yloxy: Positional isomerism alters aromatic stacking and steric interactions. For example, 1-substituted naphthalenes exhibit distinct binding modes compared to 2-substituted analogs .

Critical Notes on Structural Characterization

- Synthetic Accuracy: highlights the importance of precise synthesis. A structural discrepancy in VPC-14449 (a brominated morpholine derivative) led to NMR spectral mismatches, emphasizing that even minor substituent changes (e.g., bromine position) drastically alter molecular properties .

- Crystallographic Tools : Programs like SHELXL and ORTEP-3 (mentioned in and ) are critical for resolving structural details, especially for naphthalene-morpholine hybrids where substituent positioning is key .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.